1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione, also known as dyphylline, is a xanthine derivative with bronchodilator properties. It is commonly used in the treatment of asthma, bronchospasm, and chronic obstructive pulmonary disease (COPD). This compound is structurally related to theophylline and other methylxanthines, which are known for their stimulant and bronchodilator effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of theophylline with glycidol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the nucleophilic attack of the nitrogen atom on theophylline on the epoxide ring of glycidol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and enzyme inhibition.
Medicine: Used in the treatment of respiratory diseases such as asthma and COPD. It is also being investigated for its potential use in treating other conditions like cardiac dyspnea and bronchitis.
Industry: Employed in the formulation of pharmaceuticals and as an additive in various industrial processes .
Mechanism of Action
The bronchodilatory action of 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is primarily mediated through the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle. Additionally, the compound antagonizes adenosine receptors, further contributing to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with similar bronchodilator properties.
Caffeine: A well-known stimulant and bronchodilator.
Aminophylline: A compound that is a combination of theophylline and ethylenediamine, used for similar therapeutic purposes
Uniqueness
1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific structural modifications, which enhance its solubility and reduce its side effects compared to other xanthine derivatives. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor antagonism, makes it particularly effective as a bronchodilator .
Properties
Molecular Formula |
C10H15N4O4+ |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-7,15-16H,3-4H2,1-2H3/q+1 |
InChI Key |
PMLUIWHPDPGZQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC(CO)O)C |
Origin of Product |
United States |
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